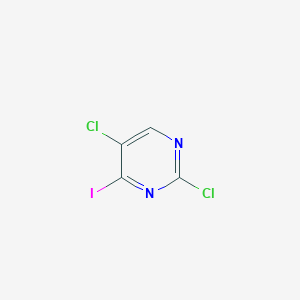
5-fluoro-3-isocyanato-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-isocyanato-1H-indole (5-F3I) is an important chemical compound with a wide range of applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring with nitrogen and a carbon-carbon triple bond. 5-F3I has been used in a variety of different research applications, from drug design to protein engineering.
Scientific Research Applications
5-fluoro-3-isocyanato-1H-indole has a wide range of applications in the scientific research field. It has been used in the design of drugs and in the engineering of proteins. In drug design, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing drugs or to create new drugs with specific properties. In protein engineering, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing proteins or to create new proteins with specific properties. 5-fluoro-3-isocyanato-1H-indole can also be used in the synthesis of other compounds, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to form covalent bonds with proteins, which can alter their structure and function. In addition, 5-fluoro-3-isocyanato-1H-indole can form non-covalent interactions with other molecules, such as hydrogen bonds and van der Waals forces. These interactions can also alter the structure and function of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-3-isocyanato-1H-indole are not yet fully understood. However, it is known to interact with proteins and other molecules in a variety of ways. It is believed to alter the structure and function of proteins, which can lead to changes in the biochemical and physiological processes of the body. In addition, 5-fluoro-3-isocyanato-1H-indole is known to be toxic in high concentrations, which can lead to adverse effects on the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-fluoro-3-isocyanato-1H-indole in lab experiments is its low cost and availability. In addition, 5-fluoro-3-isocyanato-1H-indole is relatively easy to synthesize, which makes it ideal for use in lab experiments. However, 5-fluoro-3-isocyanato-1H-indole can be toxic in high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood, which can make it difficult to predict the effects of using it in lab experiments.
Future Directions
The future directions for 5-fluoro-3-isocyanato-1H-indole are numerous. Further research is needed to better understand the mechanism of action of 5-fluoro-3-isocyanato-1H-indole and its biochemical and physiological effects. In addition, further research is needed to develop new methods for synthesizing 5-fluoro-3-isocyanato-1H-indole and to develop new applications for it in the scientific research field. Finally, further research is needed to develop safer methods of using 5-fluoro-3-isocyanato-1H-indole in lab experiments.
Synthesis Methods
5-fluoro-3-isocyanato-1H-indole can be synthesized in a variety of ways, but the most common method is the reaction of 2-fluoro-3-nitrobenzonitrile with isocyanic acid. This reaction produces an intermediate compound, which is then reacted with anhydrous pyridine to form the final product. The reaction is carried out in a sealed tube and requires a temperature of around 100°C. The reaction is relatively simple and can be carried out in a lab with minimal equipment.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-3-isocyanato-1H-indole involves the reaction of 5-fluoro-1H-indole with phosgene followed by treatment with ammonia.", "Starting Materials": [ "5-fluoro-1H-indole", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: 5-fluoro-1H-indole is reacted with phosgene in the presence of a catalyst such as triethylamine to form 5-fluoro-3-chloro-1H-indole.", "Step 2: The resulting 5-fluoro-3-chloro-1H-indole is then treated with ammonia to form 5-fluoro-3-isocyanato-1H-indole." ] } | |
CAS RN |
2649060-80-8 |
Product Name |
5-fluoro-3-isocyanato-1H-indole |
Molecular Formula |
C9H5FN2O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



